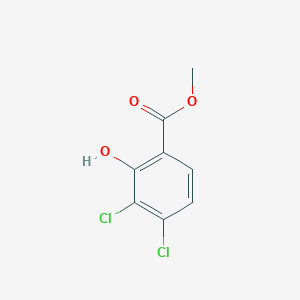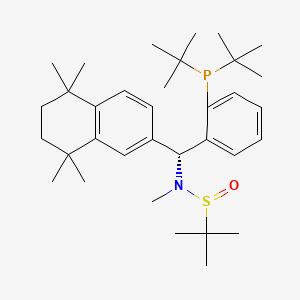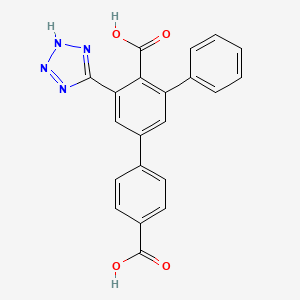
4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid typically involves the reaction of 4-cyanobenzoic acid with sodium azide and ammonium chloride in an anhydrous dimethylformamide (DMF) solution. The mixture is stirred at room temperature for 30 minutes and then refluxed at 120°C for 18-20 hours. After cooling to room temperature, the solution is acidified with hydrochloric acid, and the resulting white precipitate is filtered and washed with distilled water. The product is then recrystallized from anhydrous acetone to achieve a high yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-tetrazol-5-yl)benzoic acid
- 5-(4-carboxyphenyl)-1H-tetrazole
- 4-(2H-tetrazol-5-yl)benzoic acid
Uniqueness
4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C21H14N4O4 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
4-(4-carboxyphenyl)-2-phenyl-6-(2H-tetrazol-5-yl)benzoic acid |
InChI |
InChI=1S/C21H14N4O4/c26-20(27)14-8-6-12(7-9-14)15-10-16(13-4-2-1-3-5-13)18(21(28)29)17(11-15)19-22-24-25-23-19/h1-11H,(H,26,27)(H,28,29)(H,22,23,24,25) |
Clé InChI |
RHKSHLMNQNJBIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=NNN=N4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13658600.png)
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13658602.png)

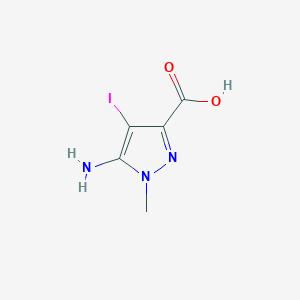
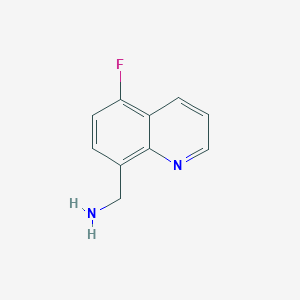
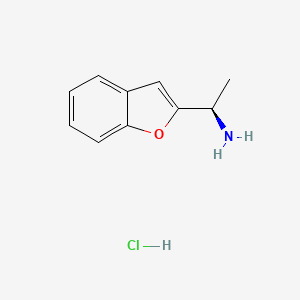
![2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate](/img/structure/B13658641.png)
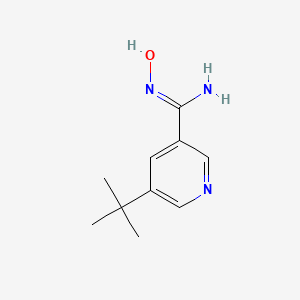

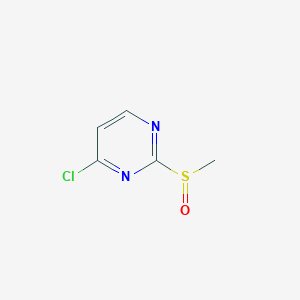
![6-Iodobenzo[d]isothiazol-3(2H)-one](/img/structure/B13658654.png)

